![molecular formula C10H9FN2O B2414676 2-cyano-N-[(2-fluorophenyl)methyl]acetamide CAS No. 566926-12-3](/img/structure/B2414676.png)

2-cyano-N-[(2-fluorophenyl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

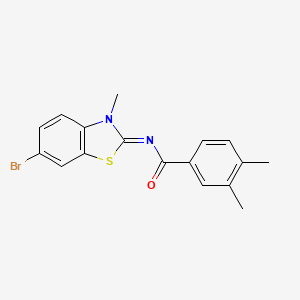

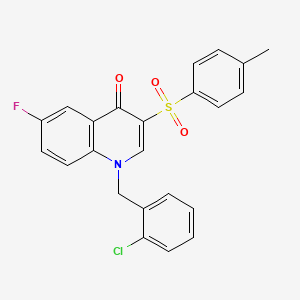

“2-cyano-N-[(2-fluorophenyl)methyl]acetamide” is an organic compound . Its molecular weight is 192.19 .

Synthesis Analysis

The synthesis of “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H9FN2O/c11-9-4-2-1-3-8 (9)7-13-10 (14)5-6-12/h1-4H,5,7H2, (H,13,14) .

Applications De Recherche Scientifique

Synthesis and Characterization

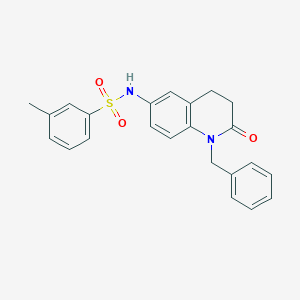

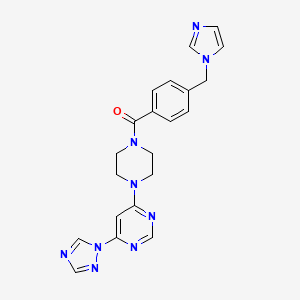

2-cyano-N-[(2-fluorophenyl)methyl]acetamide and its derivatives have been a focus of synthesis and characterization studies. For instance, the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as primary compounds has been reported. These compounds were synthesized and their structures were confirmed through various analytical methods including elemental analysis, infrared spectroscopy, and NMR spectroscopy (Yang Man-li, 2008).

Photoreactivity Studies

The compound has also been a subject of photoreactivity studies. For example, the photoreactions of flutamide, which is structurally related to this compound, were studied in different solvents. It was observed that the photoreactions varied with the solvent, indicating the importance of the solvent environment in the photostability and photodegradation of these compounds (Watanabe et al., 2015).

Development of Derivatives and Analogues

Research has also been conducted on the development of ketamine derivatives and analogues. One study focused on the synthesis of a fluoroderivative of ketamine, leading to a new compound with potential advantages over ketamine in terms of effective dose and recovery time. This highlights the significance of chemical modifications in optimizing the properties of pharmacologically active compounds (Moghimi et al., 2014).

Metabolic Pathway Studies

There have been studies on the metabolic pathways of compounds similar to this compound. For instance, the metabolic pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria was elucidated, indicating the conversion of methyl cyanide to various metabolic intermediates, which could be relevant for understanding the metabolism of structurally related compounds (Firmin & Gray, 1976).

Antibacterial Activity

Studies have also explored the antibacterial activity of various acetamide derivatives. One study synthesized derivatives of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines and found that secondary amine oxalates demonstrated high antibacterial activity. This indicates the potential therapeutic applications of these compounds (Arutyunyan et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-cyano-N-[(2-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPYVXIGPJUWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)

![6-benzyl-N-[2-methyl-1-(2-thienyl)propyl]-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2414602.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2414603.png)

![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)

![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)

![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)